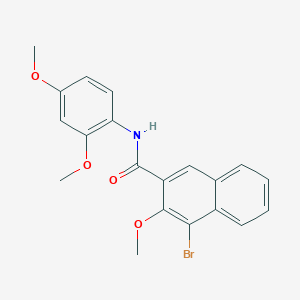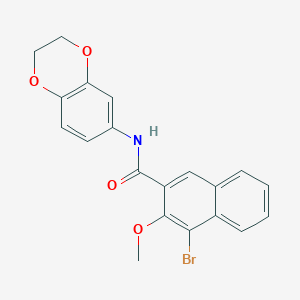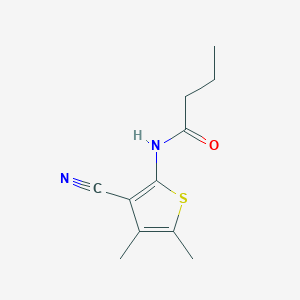![molecular formula C17H14ClN3O3S B251067 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide](/img/structure/B251067.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This molecule was first synthesized in the early 2000s by researchers at Abbott Laboratories, and since then, it has been the subject of numerous scientific studies investigating its mechanism of action and potential therapeutic applications.
Mechanism of Action
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide works by binding to the BH3-binding groove of anti-apoptotic proteins, preventing them from interacting with pro-apoptotic proteins and inhibiting the apoptotic pathway. This leads to the activation of caspases, which are enzymes that play a key role in the execution of apoptosis. N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide has been shown to be highly selective for anti-apoptotic proteins, with minimal binding to pro-apoptotic proteins, making it a potent inhibitor of cancer cell survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, making it a potential therapeutic agent for cardiovascular diseases. It has also been shown to have neuroprotective effects, preventing neuronal cell death in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. It is also highly selective for anti-apoptotic proteins, making it a potent inhibitor of cancer cell survival. However, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide has some limitations for laboratory experiments. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. It also has a short half-life in the body, requiring frequent dosing to maintain therapeutic levels.
Future Directions
There are several future directions for research on N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of anti-apoptotic proteins, which could have even greater efficacy in cancer treatment. Another area of interest is the investigation of combination therapies, in which N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide is used in combination with other therapeutic agents to enhance its efficacy and overcome resistance mechanisms. Finally, the development of new delivery methods, such as nanoparticle-based delivery systems, could improve the bioavailability and pharmacokinetics of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide, making it a more effective therapeutic agent.
Synthesis Methods
The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide involves several steps, starting with the reaction of 2-aminobenzothiazole with acetic anhydride to form N-acetyl-2-aminobenzothiazole. This compound is then reacted with 3-chloro-4-methoxybenzoyl chloride to form the desired product, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide. The synthesis of this molecule has been optimized over the years to improve its yield and purity, making it more readily available for research purposes.
Scientific Research Applications
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It is a potent inhibitor of anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells and contribute to their survival and resistance to chemotherapy. By inhibiting these proteins, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide can induce apoptosis, or programmed cell death, in cancer cells, making it a promising therapeutic agent.
properties
Molecular Formula |
C17H14ClN3O3S |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C17H14ClN3O3S/c1-9(22)19-11-4-5-13-15(8-11)25-17(20-13)21-16(23)10-3-6-14(24-2)12(18)7-10/h3-8H,1-2H3,(H,19,22)(H,20,21,23) |
InChI Key |
QIORXTOROHUQAC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)
![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)


![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
